Gallium arsenide

RF electronics low-noise amplifiers (LNA) electron mobility

Gallium arsenide (GaAs) delivers 5–6× higher electron mobility (8500 cm²/V·s) than silicon, enabling efficient power amplification and low-noise reception above 30 GHz. As the de facto standard for 5G NR RF front-ends, satellite LNAs, and high-efficiency solar cells, GaAs combines proven 150 mm wafer manufacturing scale with a compelling cost advantage—offering converter efficiency comparable to SiC at 50–70% of the component cost. For procurement teams optimizing BOM in high-frequency systems, GaAs provides the optimal balance of performance, reliability, and supply stability.

Molecular Formula GaAs
AsGa
Molecular Weight 144.64 g/mol
CAS No. 1303-00-0
Cat. No. B074776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium arsenide
CAS1303-00-0
SynonymsGaAs
gallium arsenate
gallium arsenide
Molecular FormulaGaAs
AsGa
Molecular Weight144.64 g/mol
Structural Identifiers
SMILES[Ga]#[As]
InChIInChI=1S/As.Ga
InChIKeyJBRZTFJDHDCESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
<1 mg/mg in DMSO, 95% ethanol, methanol, and acetone;  soluble in hydrochloric acid
In water, <1 mg/ml @ 20 °C

Gallium Arsenide (GaAs) Semiconductor: Core Properties and Industrial Positioning


Gallium arsenide (GaAs) is a III-V compound semiconductor characterized by a direct bandgap of 1.42 eV at 300K, distinguishing it from elemental semiconductors like silicon (Si) [1]. Its defining attribute is an intrinsic electron mobility of approximately 8500 cm²/V·s, roughly 5 to 6 times higher than that of silicon (≈1400 cm²/V·s), a property that directly enables superior high-frequency performance and lower noise figures in RF and microwave devices [2]. In terms of industrial and scientific procurement, GaAs is a mature material platform manufactured on wafers up to 150 mm (6-inch) in diameter, serving as the established baseline technology for a wide array of applications including RF power amplifiers in mobile handsets, low-noise amplifiers (LNAs) in satellite communications, and high-efficiency solar cells [3]. Its position in the semiconductor landscape is defined by its intermediate performance envelope: it provides a cost-effective, high-frequency alternative to silicon while bridging the performance gap to more expensive or less integrated wide-bandgap materials like gallium nitride (GaN) and silicon carbide (SiC) [4].

Gallium Arsenide (GaAs) Selection: Why Cross-Material Substitution is Technically Invalid


The selection of gallium arsenide (GaAs) cannot be reduced to a simple comparison of single material properties like bandgap or electron mobility; a holistic view of the application-specific interplay between these properties and associated platform costs is required. Generic substitution fails because no single alternative material replicates GaAs's specific trade-off profile: high-frequency capability with moderate power handling at a proven manufacturing scale. Silicon (Si) fails due to an intrinsic electron mobility limitation (≈1400 cm²/V·s) that prevents it from achieving the >30 GHz operational frequencies and low noise figures where GaAs excels [1]. While gallium nitride (GaN) and silicon carbide (SiC) offer superior power density and thermal conductivity, they are not direct substitutes for GaAs in low-noise, high-linearity receiver applications due to differences in bandgap and material cost, and their procurement is often constrained by smaller wafer availability and higher substrate costs [2]. Furthermore, indium phosphide (InP) can achieve higher cutoff frequencies (fT) but lacks the manufacturing maturity, large-scale integration capability, and cost-effectiveness of GaAs for commercial applications below ~100 GHz [3]. Therefore, the choice of GaAs is a deliberate, application-driven engineering decision, not a generic placeholder for any 'high-frequency' or 'III-V' semiconductor.

Gallium Arsenide (GaAs) Procurement Guide: Quantitative Evidence of Technical Differentiation


High-Frequency and Low-Noise Performance: GaAs vs. Silicon (Si) Electron Mobility Benchmark

The primary technical differentiator for GaAs over silicon (Si) in high-frequency electronics is its significantly higher electron mobility. A direct comparison of room-temperature intrinsic material properties shows that GaAs exhibits an electron mobility (µe) of approximately 8500 cm²/V·s, which is a factor of 5.7 to 6.1 times greater than that of Si (approximately 1400 cm²/V·s) [1]. This disparity directly translates to a higher saturation velocity (Vsat) of 2x10⁷ cm/s for GaAs compared to 1x10⁷ cm/s for Si [2]. Consequently, GaAs-based transistors can achieve superior cut-off frequencies (fT) and maximum oscillation frequencies (fmax), enabling operation well into the millimeter-wave spectrum (>30 GHz) where Si-based CMOS circuits suffer from high noise figures and insufficient gain [3].

RF electronics low-noise amplifiers (LNA) electron mobility

Cost-Efficiency Balance: GaAs Diodes vs. Silicon Carbide (SiC) in Power Conversion

In high-performance power conversion, GaAs provides a unique cost-to-performance ratio that positions it as a strategic alternative to silicon carbide (SiC). A direct performance benchmark of a 10kW, 100kHz Phase-Shifted Full-Bridge (PSFB) converter demonstrated that GaAs-based power diodes achieve overall converter efficiency comparable to that of SiC-based solutions [1]. Crucially, this parity in efficiency is achieved at a significantly lower component cost. The typical procurement cost of packaged GaAs diodes is reported to be only 50% to 70% of that of functionally comparable SiC parts [2]. This differential is a direct result of lower raw wafer material costs and inherently less complex manufacturing processes for GaAs compared to SiC [3].

power electronics cost analysis efficiency benchmark

Superior High-Frequency Linearity: GaAs vs. Gallium Nitride (GaN) in RF Receiver Front-Ends

While gallium nitride (GaN) offers significantly higher power density for transmitter applications, gallium arsenide (GaAs) maintains a distinct and quantifiable advantage in receiver front-ends where signal fidelity is paramount. This differentiation stems from the material's inherent properties. GaN devices can exhibit power densities that are approximately 5 to 6 times higher than GaAs (e.g., 5-10 W/mm for GaN HEMTs vs. 0.5-1.5 W/mm for GaAs pHEMTs), which is beneficial for power amplification but does not translate to better receiver performance [1]. Conversely, GaAs devices are characterized by superior linearity and lower noise figures, resulting in better signal fidelity for low-power, high-linearity scenarios such as LNA and switch applications [2]. This is due to GaAs's higher low-field mobility and optimized device structures that minimize distortion when processing weak signals.

RF front-end linearity signal fidelity

Wafer Maturity and Manufacturing Scale: GaAs vs. InP and GaN-on-SiC

Procurement decisions for high-volume applications are heavily influenced by the underlying manufacturing ecosystem. Gallium arsenide (GaAs) benefits from a mature, high-volume manufacturing infrastructure built around 150 mm (6-inch) wafer production lines [1]. This contrasts sharply with alternative high-performance materials like indium phosphide (InP) and gallium nitride on silicon carbide (GaN-on-SiC). InP-based devices, while capable of achieving record cutoff frequencies (>800 GHz), are limited to lower integration levels (e.g., ~1000 transistors per chip) compared to highly integrated GaAs HBTs [2]. Similarly, transitioning GaN-on-SiC production from 100 mm to 150 mm wafers has been shown to reduce per-chip fabrication costs by up to 50%, a cost advantage that GaAs platforms have already realized and exploited for decades [3].

manufacturing cost scaling wafer diameter

Procurement-Driven Application Scenarios for Gallium Arsenide (GaAs)


5G and Beyond: Millimeter-Wave Front-End Modules for Mobile Handsets

This scenario leverages GaAs's primary differentiator: its high electron mobility (8500 cm²/V·s vs. 1400 cm²/V·s for Si) which enables efficient power amplification and low-noise signal reception at frequencies exceeding 30 GHz [1]. For procurement teams selecting RF components for 5G NR handsets and base stations, GaAs is the de facto standard. Its ability to provide the necessary gain and linearity for complex modulation schemes like 256-QAM is non-negotiable, and its mature 150 mm wafer infrastructure ensures a stable, cost-effective supply chain for the massive unit volumes required by the smartphone industry [2].

High-Performance Power Adapters and Server Power Supplies

This application scenario is supported by the direct cost-efficiency evidence for GaAs power diodes. In high-frequency (100kHz+) power conversion stages like the Phase-Shifted Full-Bridge (PSFB) topology used in 10kW server supplies, GaAs diodes deliver overall converter efficiency comparable to that of SiC diodes but at a significantly lower component cost (50-70% of SiC) [3]. Procurement professionals evaluating bill of materials (BOM) costs for high-volume, high-efficiency power adapters will find GaAs to be a compelling, performance-validated alternative for reducing overall system cost without sacrificing key efficiency metrics [4].

Satellite Communications and Phased-Array Radar Receivers

This scenario capitalizes on the evidence of GaAs's superior linearity and low noise performance compared to GaN. For satellite ground terminals and defense radar systems where the receiver's ability to detect a weak return signal amidst interference is mission-critical, GaAs-based low-noise amplifiers (LNAs) and switches are essential. While GaN provides 5-6x more power for the transmitter, GaAs is the material of choice for the receiver path due to its superior signal fidelity [5]. Procurement for these systems is driven by specifications like Noise Figure (NF) and Third-Order Intercept Point (IP3), metrics where GaAs consistently outperforms higher-power alternatives in its class.

Space-Based Solar Power and Satellite Arrays

This scenario relies on the established industrial ecosystem for GaAs/Ge tandem solar cells, which offer a proven path to high efficiency for space applications. GaAs/Ge solar cells have demonstrated AM0 efficiencies up to 18.2%, a figure that combines high photovoltaic conversion with the mechanical durability of a germanium substrate [6]. For procurement managers at space agencies and satellite manufacturers, this represents a mature, flight-heritage solution. The choice of GaAs over alternative III-V materials for this application is driven by the balance of efficiency, reliability data, and the availability of large-scale production capabilities for GaAs-based cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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